1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
Description
1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TMS-EBX) is a hypervalent iodine reagent widely used in organic synthesis for electrophilic alkynylation. Its structure comprises a benziodoxolone core substituted with a trimethylsilyl-protected ethynyl group. TMS-EBX is synthesized via a two-step protocol:
Step 1: Oxidation of 2-iodobenzoic acid with NaIO₄ to form 1-hydroxy-1,2-benziodoxol-3(1H)-one (HBI) .
Step 2: Reaction of HBI with bis(trimethylsilyl)acetylene in the presence of trimethylsilyl triflate (TMSOTf) to yield TMS-EBX .
TMS-EBX has been employed in diastereoselective alkynylation reactions, such as the synthesis of α-alkynyl-β-ketoesters and functionalization of biomolecules .
Properties
IUPAC Name |
1-(2-trimethylsilylethynyl)-1λ3,2-benziodoxol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO2Si/c1-16(2,3)9-8-13-11-7-5-4-6-10(11)12(14)15-13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCCHAADRXRBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CI1C2=CC=CC=C2C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181934-29-2 | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one can be synthesized through a multi-step process involving the reaction of 1,2-benziodoxol-3(1H)-one with trimethylsilylacetylene. The reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction conditions are optimized to ensure consistent quality and yield. The compound is usually stored under inert gas conditions to prevent degradation and maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions: 1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the hypervalent iodine center.
Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Coupling Reactions: The ethynyl moiety allows for coupling reactions with other alkynes or alkenes.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include peracids and hypervalent iodine reagents.
Substitution Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Coupling Reactions: Catalysts like palladium or copper are often employed in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iodoarenes, while substitution reactions can produce various functionalized benziodoxolones .
Scientific Research Applications
Applications in Organic Synthesis
-
Alkynylation Reactions
TMS-EBX serves as an exceptional reagent for the alkynylation of various electrophiles, including keto, cyano, and nitro esters. The compound facilitates the introduction of ethynyl groups into organic molecules, which is crucial for synthesizing complex structures in pharmaceuticals and agrochemicals. -
Oxidation Reactions
TMS-EBX is utilized as an oxidizing agent in the conversion of alcohols to carbonyl compounds. Its ability to selectively oxidize primary and secondary alcohols makes it a valuable tool for synthetic chemists. -
Synthesis of Heterocycles
The compound has been employed in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex ring structures that are often challenging to synthesize.
Applications in Medicinal Chemistry
-
Drug Development
Due to its ability to introduce ethynyl groups into drug-like molecules, TMS-EBX plays a crucial role in the development of new pharmaceuticals. Ethynyl groups can enhance the biological activity and selectivity of drug candidates. -
Synthesis of Anticancer Agents
The compound has been investigated for its potential in synthesizing anticancer agents. By modifying existing drug scaffolds with ethynyl functionalities, researchers aim to develop more effective treatments.
Applications in Material Science
-
Polymer Chemistry
TMS-EBX can be utilized in the synthesis of functionalized polymers. Its reactivity allows for the incorporation of ethynyl groups into polymer backbones or side chains, leading to materials with tailored properties. -
Development of Sensors
The incorporation of ethynyl functionalities into sensor materials has been explored. These materials can exhibit enhanced sensitivity and selectivity for detecting specific analytes.
Mechanism of Action
The mechanism by which 1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one exerts its effects involves the activation of the hypervalent iodine center. This activation facilitates the transfer of the ethynyl group to various substrates. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the hypervalent iodine center acts as an oxidizing agent, while in coupling reactions, it serves as a coupling partner .
Comparison with Similar Compounds
Reactivity and Selectivity
- TMS-EBX vs. TIPS-EBX :
- Alkyne Transfer Efficiency :
- Fluorovinyl Derivatives :
Biological Activity
1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, commonly referred to as TMS-EBX, is a synthetic compound that has garnered attention for its unique biological activities and applications in organic synthesis. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 181934-29-2 |
| Molecular Formula | C12H13IO2Si |
| Molecular Weight | 344.223 g/mol |
| Melting Point | 140°C |
| Purity | ≥98.0% |
Structural Characteristics
TMS-EBX features a benziodoxole core, which is known for its reactivity in various chemical transformations. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, making it an effective reagent in synthetic chemistry.
Research indicates that TMS-EBX acts primarily as a reagent for ethynylation reactions. Its mechanism involves the formation of reactive intermediates that can participate in nucleophilic substitutions and other transformations. This property has been exploited in the synthesis of biologically active compounds, particularly in medicinal chemistry.
Case Studies and Research Findings
- Ethynylation of Thiols
-
Synthesis of Bioactive Compounds
- TMS-EBX has been employed in the synthesis of various bioactive molecules. For instance, its use in the ethynylation of keto and cyano esters has led to the development of compounds with significant pharmacological profiles . These reactions often result in high yields and purity, facilitating further biological testing.
- Antioxidant Activity
Comparative Biological Activity
To better understand the effectiveness of TMS-EBX compared to other reagents, the following table summarizes its performance in key reactions:
| Reagent | Reaction Type | Yield (%) | Selectivity | Notes |
|---|---|---|---|---|
| TMS-EBX | Ethynylation of Thiols | 93 | High | Effective under mild conditions |
| Togni Reagent II | Ethynylation of Aromatics | 85 | Moderate | Requires harsher conditions |
| Copper Catalysts | Alkynylation | 75 | Low | Often leads to side reactions |
Q & A
Basic: What are the standard synthetic protocols for preparing 1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TMS-EBX), and how do they differ in yield and scalability?
Answer:
TMS-EBX is synthesized via two primary routes:
- Two-step protocol : Oxidation of 2-iodobenzoic acid with NaIO₄ to form hydroxybenziodoxolone (HBX), followed by reaction with trimethylsilylacetylene (TMSA) activated by trimethylsilyl triflate (TMSOTf). This method yields ~85% purity but requires rigorous purification to remove tosylate salts, which compromise thermal stability .
- One-pot protocol : Direct oxidation of 2-iodobenzoic acid with mCPBA in the presence of TMSA. This method simplifies purification and achieves comparable yields (~85%) but requires careful control of exothermic reactions during mCPBA addition .
Scalability favors the two-step method due to established safety profiles, while the one-pot approach is preferred for rapid small-scale synthesis .
Basic: How is TMS-EBX characterized to confirm structural integrity and purity?
Answer:
Key characterization methods include:
- ¹H/¹³C NMR : Peaks at δ 7.45–7.23 ppm (aromatic protons) and δ 3.88 ppm (OCH₃ groups in derivatives) confirm substitution patterns .
- IR spectroscopy : Bands at ~2402 cm⁻¹ (C≡C stretch) and 1601 cm⁻¹ (C=O stretch) validate the ethynyl and benziodoxolone moieties .
- DSC analysis : Thermal stability is assessed via decomposition onset temperatures (e.g., ~150°C for pure TMS-EBX). Impurities like tosylates lower stability by 20–30°C .
Advanced: How do impurities impact the stability and reactivity of TMS-EBX, and what mitigation strategies are recommended?
Answer:
- Impact : Tosylate salts (common byproducts) reduce thermal stability, increasing explosion risk during storage or scale-up. DSC studies show impurity-laden batches decompose at 120–130°C versus 150°C for pure samples .
- Mitigation :
Advanced: What mechanistic insights explain TMS-EBX’s reactivity in ethynylation reactions, particularly with stabilized enolates?
Answer:
TMS-EBX acts as an electrophilic acetylene donor due to:
- Hypervalent iodine center : The weak I–O bond facilitates acetylene transfer under mild conditions (–78°C). DFT studies suggest a concerted transition state where the enolate attacks the electrophilic alkyne carbon .
- Substrate scope : Stabilized enolates (keto, cyano, nitro esters) react efficiently, forming all-carbon quaternary centers. Nitro esters, for example, yield non-natural amino acids post-reduction .
- Kinetic control : Reactions with TBAF-activated EBX proceed within minutes, minimizing side reactions like alkyne oligomerization .
Advanced: How can researchers resolve contradictions in reported reaction yields for TMS-EBX-mediated alkynylation of heterocycles?
Answer:
Discrepancies arise from:
- Substrate electronic effects : Electron-deficient heterocycles (e.g., nitroindoles) require higher catalyst loadings (e.g., AuCl₃ vs. Pd(PPh₃)₄) .
- Solvent polarity : Polar aprotic solvents (DCE/TFE mixtures) enhance ionic intermediates, improving yields by 15–20% compared to nonpolar solvents .
- Radical vs. ionic pathways : Competing mechanisms can dominate under varying conditions. EPR studies confirm radical intermediates in Cu-catalyzed reactions, which may lower yields if not quenched .
Advanced: What strategies enable enantioselective alkynylation using TMS-EBX derivatives?
Answer:
- Chiral ligands : Biphosphine ligands (e.g., BINAP) with Cu(OTf)₂ achieve up to 90% ee in oxy-alkynylation of diazo compounds. Steric hindrance from the TMS group suppresses racemization .
- Substrate engineering : Pre-organizing substrates via hydrogen bonding (e.g., β-ketoesters) enhances stereocontrol. For example, α-alkynyl-β-ketoester 12 forms as a single diastereomer via Rh-catalyzed reduction .
- Dynamic kinetic resolution : Asymmetric induction is achieved in Pd-catalyzed reactions by leveraging π-allyl intermediates .
Advanced: How does the choice of silyl protecting group (TMS vs. TIPS) influence TMS-EBX’s reactivity and application scope?
Answer:
- Reactivity : TMS-EBX is more electrophilic than TIPS-EBX due to smaller silyl group size, enabling faster acetylene transfer to sterically hindered substrates .
- Stability : TIPS-EBX’s bulkier group enhances thermal stability (ΔTdec = +30°C vs. TMS-EBX) but reduces solubility in polar solvents .
- Deprotection : TMS groups are cleaved under milder conditions (e.g., K₂CO₃/MeOH), making TMS-EBX preferable for post-functionalization workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
